propargyl-PEG7 NHS acetate
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Overview
Description
Propargyl-PEG7 NHS acetate is a compound that combines a propargyl group, polyethylene glycol (PEG) with seven ethylene glycol units, and an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation and click chemistry due to its ability to form stable amide bonds with primary amines. The propargyl group allows for further functionalization through click chemistry reactions, making it a versatile tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propargyl-PEG7 NHS acetate typically involves the modification of commercially available heterobifunctional PEG. The process begins with PEG that has an α-hydroxyl group and an ω-carboxyl group. The carboxyl group is first modified into a propargyl group. Subsequently, the hydroxyl group is modified with N-hydroxysuccinimide to form the NHS ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high purity and yield. The compound is then purified using techniques such as column chromatography and crystallization to achieve the desired purity level of ≥95% .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG7 NHS acetate undergoes several types of chemical reactions, including nucleophilic substitution, click chemistry, and amide bond formation. The NHS ester group reacts with primary amines to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct .
Common Reagents and Conditions
Nucleophilic Substitution: The NHS ester reacts with primary amines under mild conditions (pH 7-9) to form amide bonds.
Click Chemistry: The propargyl group reacts with azide-bearing compounds in the presence of a copper catalyst to form triazoles.
Major Products Formed
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Triazoles: Formed from the click chemistry reaction between the propargyl group and azides.
Scientific Research Applications
Propargyl-PEG7 NHS acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of propargyl-PEG7 NHS acetate involves the formation of stable amide bonds through the reaction of the NHS ester with primary amines. This reaction is facilitated by the nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide. The propargyl group allows for further functionalization through click chemistry, where it reacts with azides to form triazoles .
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG7 NHS ester: Similar in structure but lacks the acetate group.
Propargyl-PEG4 NHS ester: Shorter PEG chain, which may affect solubility and reactivity.
Propargyl-PEG12 NHS ester: Longer PEG chain, offering different solubility and flexibility properties.
Uniqueness
Propargyl-PEG7 NHS acetate is unique due to its specific combination of a seven-unit PEG chain, a propargyl group, and an NHS ester. This combination provides a balance of solubility, reactivity, and functionalization potential, making it a versatile tool in various scientific applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO11/c1-2-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-21(25)33-22-19(23)3-4-20(22)24/h1H,3-18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQXYZKSXVGGRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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